5,7-Dimethyl-1-indanone
Overview
Description
5,7-Dimethyl-1-indanone is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.21 g/mol . The IUPAC name for this compound is 5,7-dimethyl-2,3-dihydroinden-1-one .
Synthesis Analysis
In 2013, Zhou and Matsuya proposed an effective method for the preparation of 5,7-dimethoxy-1-indanone . In this synthesis, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid was stirred at 100 °C for 2 hours, and 5,7-dimethoxy-1-indanone was obtained in excellent yield (95%) .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-1-indanone can be represented by the canonical SMILES string: CC1=CC(=C2C(=C1)CCC2=O)C
. This compound does not have any rotatable bonds . The topological polar surface area of this compound is 17.1 Ų .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5,7-Dimethyl-1-indanone include a molecular weight of 160.21 g/mol , a XLogP3-AA value of 2.4 , and a complexity of 197 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .
Scientific Research Applications
Organic Chemistry
- Application : 5,7-Dimethyl-1-indanone is used in the synthesis of new coumarin derivatives . It’s also used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by microwave-assisted selenium dioxide oxidation reaction .
- Method : In one synthesis, a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate and methanesulfonic acid was stirred at 100 °C for 2 h and 5,7-dimethyl-1-indanone was obtained .
- Results : The reaction yielded 5,7-dimethyl-1-indanone in excellent yield (95%) .
Medicinal Chemistry
- Application : 1-indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in medicine . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and non-nucleoside, low molecular drugs for the hepatitis C treatment .
Biological Activity
- Application : 1-indanone derivatives, including 5,7-Dimethyl-1-indanone, have been found to have a broad range of biological activity . They have been used as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .
Construction of Fused- and Spirocyclic Frameworks
- Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in cyclization to build up various fused- and spiro carbo-/heterocyclic compounds .
Synthesis of Natural Products
- Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in the synthesis of various natural products . These include plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .
Synthesis of Bioactive Molecules
- Application : 1-indanones, including 5,7-Dimethyl-1-indanone, have been used in the synthesis of various bioactive molecules . These include antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, insecticides, fungicides, herbicides, and non-nucleoside, low molecular drugs for the hepatitis C treatment .
Future Directions
1-Indanone derivatives, including 5,7-Dimethyl-1-indanone, have been widely used in various fields such as medicine, agriculture, and natural products synthesis . They have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
5,7-dimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-5-8(2)11-9(6-7)3-4-10(11)12/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOHUHPRFMGJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334894 | |
Record name | 5,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-indanone | |
CAS RN |
6682-69-5 | |
Record name | 5,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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